

"2-Fluoro-4-methoxyaniline hydrochloride" chemical properties

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Compound of Interest

Compound Name: 2-Fluoro-4-methoxyaniline
hydrochloride

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An In-depth Technical Guide to 2-Fluoro-4-methoxyaniline hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the chemical properties, synthesis, and application of **2-Fluoro-4-methoxyaniline hydrochloride**. The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, and this particular building block offers a unique combination of functionalities. This document provides an in-depth exploration of its characteristics, grounded in established scientific principles and practical laboratory applications.

Core Molecular Profile and Physicochemical Properties

2-Fluoro-4-methoxyaniline hydrochloride is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis. The presence of a fluorine atom, a methoxy group, and an amine functional group on the benzene ring imparts a distinct reactivity profile, making it a versatile precursor for complex molecular architectures. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free aniline base.

The strategic placement of the fluorine atom at the 2-position and the methoxy group at the 4-position influences the electronic environment of the aniline ring. Fluorine, being the most

electronegative element, acts as a weak ring deactivator through its inductive effect, while the methoxy group is an activating group. This electronic interplay is crucial for directing subsequent chemical transformations.

Table 1: Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	2-fluoro-4-methoxyaniline;hydrochloride	[1]
Synonyms	(2-fluoro-4-methoxyphenyl)amine hydrochloride	[1]
CAS Number	874959-93-0	[2]
Molecular Formula	C ₇ H ₉ ClFNO	[1] [2]
Molecular Weight	177.60 g/mol	[1] [2]
Appearance	Light brown to black solid (for free base)	[3]
Melting Point	175°C (for free base)	[3] [4]
Boiling Point	203.0 ± 20.0 °C (Predicted, for free base)	[4]
Density	1.176 ± 0.06 g/cm ³ (Predicted, for free base)	[4]

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C |[\[3\]](#)[\[4\]](#) |

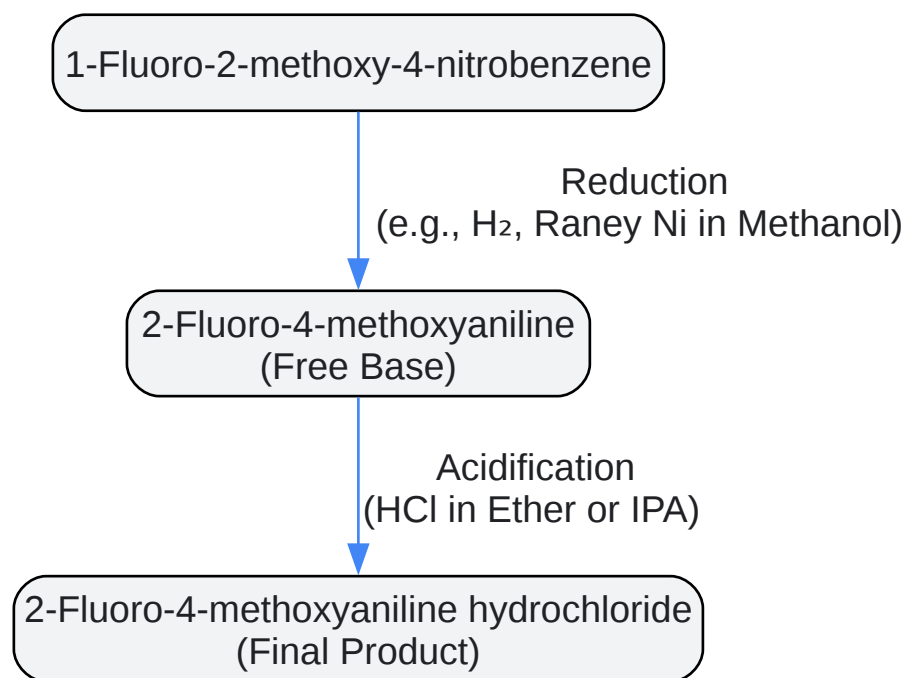
Synthesis and Purification Workflow

The synthesis of 2-Fluoro-4-methoxyaniline typically proceeds from a commercially available nitrated precursor, such as 1-fluoro-2-methoxy-4-nitrobenzene. The critical step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for

this transformation. The resulting free aniline can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Generalized Synthetic Pathway

The diagram below outlines a standard laboratory-scale synthesis.



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Caption: General synthesis workflow for **2-Fluoro-4-methoxyaniline hydrochloride**.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a representative procedure for the synthesis, starting from the corresponding nitro compound.

Causality: The choice of Raney Nickel as a catalyst is based on its high activity and efficacy in reducing aromatic nitro groups under relatively mild conditions of hydrogen pressure and temperature. Methanol is selected as the solvent for its ability to dissolve the starting material and its compatibility with the hydrogenation process.

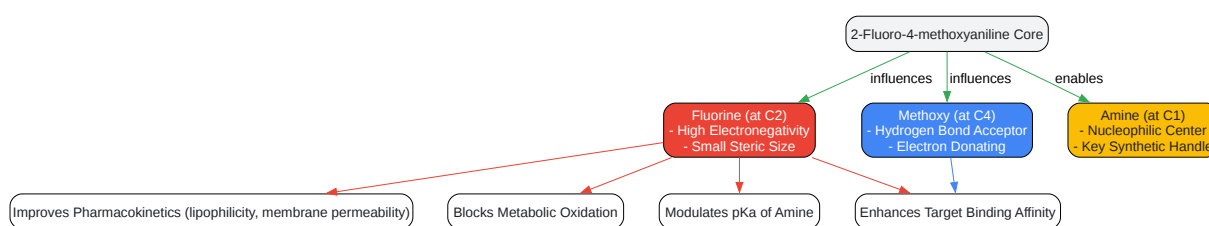
- **Reactor Setup:** To an appropriately sized autoclave or hydrogenation vessel, add 4-fluoro-2-methoxy-1-nitrobenzene (1 equivalent).[5]
- **Solvent Addition:** Add methanol as the solvent (e.g., ~8-10 mL per gram of starting material). [5]
- **Catalyst Introduction:** Under a nitrogen atmosphere, carefully add a slurry of Raney Ni catalyst (e.g., 10% by weight of the starting material) in methanol to the reaction mixture.[5]
- **Hydrogenation:** Seal the vessel and stir the mixture. Purge the system with nitrogen gas, then introduce hydrogen gas to a pressure of approximately 3.0 kg/cm². Maintain stirring at room temperature (25-30°C). The reaction is often mildly exothermic.[5]
- **Reaction Monitoring:** Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Raney Ni catalyst. Wash the celite pad with additional methanol.
- **Isolation of Free Base:** Concentrate the filtrate under reduced pressure to yield crude 2-Fluoro-4-methoxyaniline. This can be purified further by column chromatography if necessary.
- **Salt Formation:** Dissolve the purified free aniline in a suitable solvent like diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) with stirring.
- **Product Isolation:** The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Reactivity and Applications in Drug Development

The true value of **2-Fluoro-4-methoxyaniline hydrochloride** lies in its role as a versatile building block. The amine group serves as a primary nucleophile or a site for diazotization, enabling a wide range of subsequent reactions such as amide bond formation, sulfonylation, and Sandmeyer reactions.

The Strategic Role of Fluorine and Methoxy Groups

The fluorine and methoxy substituents are not merely passive spectators; they are critical design elements in medicinal chemistry.[6]



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Caption: Impact of substituents on molecular properties for drug design.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Introducing a fluorine atom at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life.[6]
- **Binding Affinity:** Fluorine can engage in favorable electrostatic interactions or hydrogen bonds with protein targets, enhancing binding affinity and potency.[6]
- **Lipophilicity and Permeability:** Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.[6]

This compound and its isomers are key intermediates in the synthesis of various biologically active molecules, including treatments for neurological disorders, anti-cancer agents, and agrochemicals like herbicides and pesticides.[7][8]

Spectral Data and Characterization

Structural confirmation is paramount. While a complete, publicly available experimental dataset for the hydrochloride salt is not readily available, the expected spectral characteristics can be predicted based on established principles.^[9]

Table 2: Predicted Spectral Data for 2-Fluoro-4-methoxyaniline

Technique	Predicted Data	Interpretation
¹ H NMR	~6.7-7.0 ppm (m, 3H): Aromatic Protons ~3.8 ppm (s, 3H): Methoxy (-OCH₃) Protons ~4.0-5.0 ppm (br s, 2H): Amine (-NH₂) Protons	The aromatic region will show complex splitting due to H-H and H-F coupling. The methoxy group appears as a sharp singlet. The amine protons are typically broad and may exchange with D₂O.
¹³ C NMR	~150-160 ppm (d): C-F~140-150 ppm (d): C-O~110-130 ppm (m): Aromatic CH carbons~55 ppm (s): Methoxy (-OCH ₃) carbon	The carbons directly attached to fluorine and oxygen will be downfield. The C-F signal will appear as a doublet due to one-bond carbon-fluorine coupling.
IR Spectroscopy	3300-3500 cm ⁻¹ : N-H stretching2800-3000 cm ⁻¹ : C-H stretching (aromatic & aliphatic)1200-1300 cm ⁻¹ : C-O stretching (aryl ether)1000-1100 cm ⁻¹ : C-F stretching	Key functional groups are readily identifiable. For the HCl salt, the N-H stretching region may be broader and shifted due to the formation of the ammonium ion (-NH ₃ ⁺).

| Mass Spectrometry (EI) | m/z 141: Molecular Ion (M⁺) for free base m/z 126: [M-CH₃]⁺ m/z 98: [M-CH₃-CO]⁺ | Electron impact ionization will show the molecular ion of the free base, along with characteristic fragmentation patterns. |

Protocol: Standard Spectroscopic Analysis

Trustworthiness: This protocol ensures self-validation by employing multiple, orthogonal analytical techniques to confirm the identity and purity of the synthesized compound.

- NMR Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO- d_6 , as the hydrochloride salt is often more soluble in it than in $CDCl_3$).
- NMR Acquisition: Acquire 1H , ^{13}C , and ^{19}F NMR spectra on a 400 MHz or higher spectrometer.
- IR Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or run as a thin film using an ATR accessory.
- IR Acquisition: Obtain the spectrum using an FTIR spectrometer over a range of 4000-400 cm^{-1} .
- MS Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
- MS Acquisition: Analyze using an ESI (Electrospray Ionization) or EI (Electron Impact) mass spectrometer to determine the molecular weight and fragmentation pattern.

Safety, Handling, and Storage

2-Fluoro-4-methoxyaniline hydrochloride and related compounds are classified as hazardous. Adherence to strict safety protocols is mandatory.

Table 3: GHS Hazard Identification Summary

Hazard Class	Category	Hazard Statement
Acute Oral Toxicity	Category 4	H302: Harmful if swallowed
Acute Dermal Toxicity	Category 4	H312: Harmful in contact with skin
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[10][11]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation[10][11]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[11] |

Source: Based on data for closely related isomers and the free base.[10][11]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10] Ensure that eyewash stations and safety showers are readily accessible.[10]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[10]
 - Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat or appropriate protective clothing to prevent skin exposure.[10]
 - Respiratory Protection: If dusts are generated or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

First Aid Measures

- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [10]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately.[12][13]

Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep locked up and away from incompatible materials such as strong oxidizing agents.[10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][13]

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